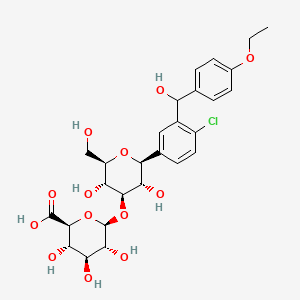
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is formed in the liver and kidney by the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) on dapagliflozin . Dapagliflozin is primarily used to improve glycemic control in patients with type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys .
准备方法
The synthesis of 1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide involves the glucuronidation of dapagliflozin. This process is catalyzed by the enzyme UGT1A9, which transfers a glucuronic acid moiety to dapagliflozin . The industrial production of this compound typically involves the use of recombinant UGT1A9 expressed in suitable host cells to facilitate the glucuronidation reaction .
化学反应分析
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as manganese dioxide (MnO2).
Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Common reagents and conditions used in these reactions include organic solvents like ethyl acetate (EtOAc) and aqueous solutions of sodium bicarbonate (NaHCO3) . The major products formed from these reactions include various hydroxylated and glucuronidated derivatives of dapagliflozin .
科学研究应用
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of dapagliflozin.
Medicine: It is investigated for its potential therapeutic effects in managing type 2 diabetes mellitus.
Industry: The compound is used in the pharmaceutical industry to develop and optimize SGLT2 inhibitors.
作用机制
The mechanism of action of 1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide involves its role as a metabolite of dapagliflozin. Dapagliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys . By inhibiting SGLT2, dapagliflozin and its metabolites reduce glucose reabsorption, leading to increased glucose excretion in the urine and improved glycemic control . The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .
相似化合物的比较
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Benzylic Hydroxy Dapagliflozin: Another metabolite of dapagliflozin with hydroxylation at the benzylic position.
Oxo Dapagliflozin: A metabolite formed by the oxidation of dapagliflozin.
Desethyl Dapagliflozin: A metabolite formed by the deethylation of dapagliflozin.
The uniqueness of this compound lies in its glucuronidation, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to other metabolites .
属性
分子式 |
C27H33ClO13 |
|---|---|
分子量 |
601.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO13/c1-2-38-13-6-3-11(4-7-13)17(30)14-9-12(5-8-15(14)28)23-22(35)24(18(31)16(10-29)39-23)40-27-21(34)19(32)20(33)25(41-27)26(36)37/h3-9,16-25,27,29-35H,2,10H2,1H3,(H,36,37)/t16-,17?,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
InChI 键 |
DMXGUAGBODZMDT-CGTBPRRRSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl)O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


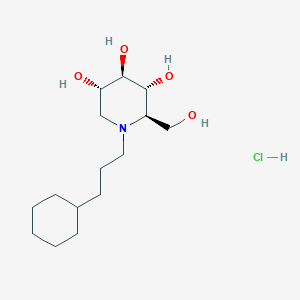
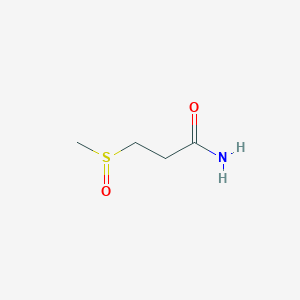
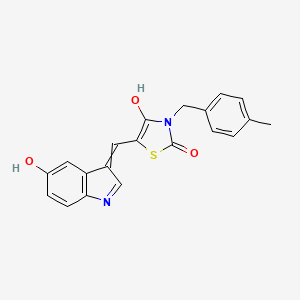

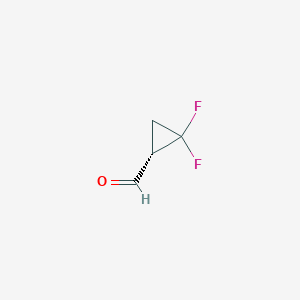
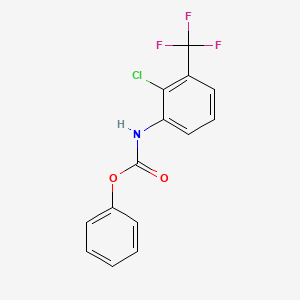
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)

![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
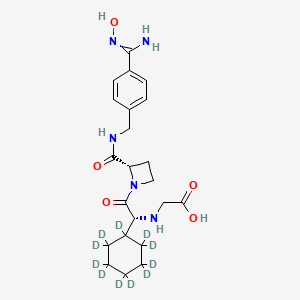

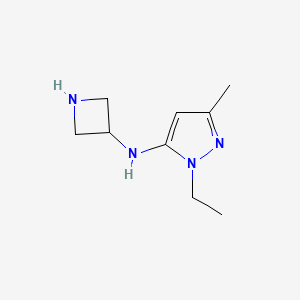
![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
